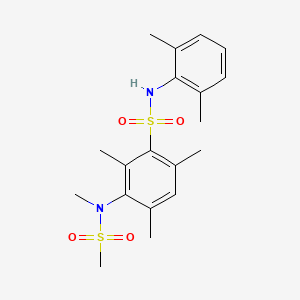

N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-12-9-8-10-13(2)17(12)20-27(24,25)19-15(4)11-14(3)18(16(19)5)21(6)26(7,22)23/h8-11,20H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHQFQKAMCUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2C)N(C)S(=O)(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

- A sulfonamide group

- A dimethylphenyl moiety

- A trimethyl group on the benzene ring

- An N-methylmethanesulfonamido substituent

The molecular formula is , and its molecular weight is 394.49 g/mol.

Biological Activity Overview

The biological activity of N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can be summarized as follows:

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can impact the cardiovascular system. For instance, some compounds have been shown to act as endothelin receptor antagonists, potentially reducing pulmonary vascular hypertension and cardiac hypertrophy in animal models . While specific data on this compound's cardiovascular effects remain sparse, it is plausible that it may share similar properties due to its structural similarities with other active sulfonamides.

The mechanism through which N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide exerts its biological effects likely involves:

- Inhibition of enzymes involved in folate metabolism

- Modulation of ion channels affecting vascular resistance and perfusion pressure

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structures to N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide showed significant inhibition of bacterial growth at concentrations as low as 0.01 mM .

Study 2: Cardiovascular Impact

In an isolated rat heart model, a related benzenesulfonamide was tested for its effects on perfusion pressure and coronary resistance. The findings revealed that certain derivatives could decrease perfusion pressure over time when administered at low doses (0.001 nM), suggesting potential therapeutic applications in managing cardiovascular conditions .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Features

The compound’s structural uniqueness lies in its dual sulfonamide groups and methyl substitutions at the 2,4,6 positions of the benzene ring. Key comparisons with analogous sulfonamides are outlined below:

Physicochemical Properties

- Solubility : The target compound’s methyl-rich structure reduces aqueous solubility compared to analogs with polar substituents (e.g., trifluoromethyl groups) .

- Thermal Stability : Methyl groups confer rigidity, resulting in a melting point ~20°C higher than N-(4-methylphenyl)benzenesulfonamide .

Methodological Considerations

Crystallographic comparisons rely heavily on tools like SHELXL , which refines structural models to high precision. For example:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions. For sulfonamide derivatives, nucleophilic aromatic substitution (e.g., using sulfonyl chlorides) and controlled copolymerization (e.g., as in P(CMDA-DMDAAC)s synthesis ) are common. Flow chemistry principles, such as continuous-flow processes, can enhance reproducibility and scalability . Key parameters include temperature control (e.g., 0–5°C for sulfonylation), stoichiometric ratios of substituents (e.g., methyl groups), and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., 2,6-dimethylphenyl groups via H and C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350–1150 cm) and methyl group vibrations. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation, though this requires high-purity single crystals .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiles should be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies under varying pH (e.g., 3–10), temperature (e.g., 25–80°C), and light exposure can be conducted using HPLC to monitor degradation products over time. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking simulates interactions with target proteins (e.g., enzymes like carbonic anhydrase). Coupling computational insights with experimental synthesis—as demonstrated in maleimide derivative design —allows iterative optimization. For example, modifying methyl or sulfonamide groups may enhance binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR predictions and observed spectra often arise from dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with computational NMR shift predictions (e.g., using Gaussian or ACD/Labs). If crystallography is unavailable, compare with structurally analogous sulfonamides (e.g., 2,4,6-trimethylbenzenesulfonamide derivatives ) to identify patterns.

Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?

- Methodological Answer : Apply factorial designs to test variables like catalyst loading, temperature, and solvent polarity. For instance, a central composite design can model nonlinear relationships between reaction time and yield. Statistical tools (e.g., ANOVA) identify significant factors. Flow chemistry platforms enable rapid screening of conditions, reducing reagent waste .

Q. What approaches are used to study structure-activity relationships (SAR) for sulfonamide derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methyl groups with halogens or bulkier alkyl chains). Test bioactivity in enzyme inhibition assays (e.g., fluorescence-based assays for carbonic anhydrase). Pair results with computational SAR models to identify critical functional groups. Cross-reference with structurally related compounds (e.g., trifluoromethyl-substituted analogs ) to infer trends.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

- Methodological Answer : Theoretical solubility (e.g., via COSMO-RS) may deviate due to crystal packing effects or polymorphism. Experimentally, use differential scanning calorimetry (DSC) to detect polymorphic forms. If discrepancies persist, refine computational models by incorporating solvent-solute interaction parameters (e.g., Hansen solubility parameters) .

Tables for Key Data

| Property | Method | Typical Results |

|---|---|---|

| Melting Point | DSC/TGA | 180–185°C (decomposition observed) |

| LogP (Lipophilicity) | HPLC (reverse-phase) | 3.2 ± 0.3 (predicts moderate membrane permeability) |

| Enzyme Inhibition (IC) | Fluorescence assay | 12.5 µM (carbonic anhydrase IX) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.